molecular formula C10H14ClNO2 B6296002 (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl CAS No. 1391458-97-1

(S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl

Cat. No. B6296002
M. Wt: 215.67 g/mol
InChI Key: IOVKQMKNHBEQAN-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of indole derivatives, which are structurally related to the given compound, involves various classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis . Another example is the N-formylation of amines using methanol as a potential formyl carrier by a reusable chromium catalyst .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the N-formylation of amines using methanol as a potential formyl carrier by a reusable chromium catalyst has been reported . Also, the synthesis of anti-depressant molecules via metal-catalyzed reactions has been reviewed .

Scientific Research Applications

Corrosion Inhibition

(S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl and its derivatives have been studied for their potential as corrosion inhibitors. For instance, in a study on mild steel corrosion in acidic mediums, hydrazone derivatives, which structurally relate to (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl, were examined for their ability to protect steel from corrosion. These inhibitors were found to form a stable layer on the steel surface, demonstrating mixed-type inhibition properties (Lgaz et al., 2019). Another study focused on improved corrosion resistance of mild steel using hydrazone derivatives, supporting their potential in industrial applications (Lgaz et al., 2020).

Luminescent Chelates in Chemistry

The compound and its structural relatives have been used in the synthesis of luminescent chelates. Research on luminescent chelates of europium(III) with derivatives of (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl revealed different structurally luminescent chelates in aqueous solutions, contributing to the understanding of chelate structures (Latva et al., 1996).

Antiproliferative Activity in Cancer Research

In cancer research, derivatives of this compound have been synthesized to inhibit the proliferation of colon cancer cells. A study on 24 compounds based on the structure of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed that certain derivatives selectively inhibited the growth of HCT-116 colon cancer cells, suggesting their potential as cancer therapies (Rayes et al., 2020).

Pharmaceutical Applications

In the pharmaceutical field, the compound and its derivatives have been investigated for their effects on polymorphism and shape of mefenamic acid crystals. Research demonstrated that different solvents impact the polymorphic form and shape of these crystals, which is crucial for understanding pharmaceutical compound behavior (Mudalip et al., 2018).

Safety And Hazards

The safety and hazards of a compound depend on its structure and the biological system it interacts with. For similar compounds, safety data sheets provide information about potential hazards, safe handling practices, and emergency procedures .

Future Directions

The future directions in the study of similar compounds involve the development of novel drugs and therapies. For instance, the development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study . Also, the exploration of 1,3,4-oxadiazole’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future .

properties

IUPAC Name

(2S)-2-amino-2-(2,4-dimethylphenyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-6-3-4-8(7(2)5-6)9(11)10(12)13;/h3-5,9H,11H2,1-2H3,(H,12,13);1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVKQMKNHBEQAN-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C(=O)O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C(=O)O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid hcl

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